N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound belonging to the class of triazolo[4,3-b]pyridazine derivatives
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial activities against both gram-positive and gram-negative strains .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the growth of bacteria .
Biochemical Pathways
Similar compounds have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
Similar compounds have been studied for their in silico pharmacokinetic properties .
Result of Action
Similar compounds have shown to exhibit antibacterial activities .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, temperature, ph, and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying chemical properties.
Biology: In biological research, N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide
N-(3,5-dichloronitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
N-substituted-N-(3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides
Uniqueness: N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide stands out due to its unique structural features and potential applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-phenyl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-17(20-15-9-5-2-6-10-15)13-26-18-12-11-16-21-22-19(24(16)23-18)14-7-3-1-4-8-14/h1-12H,13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVFOSXBKDAOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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